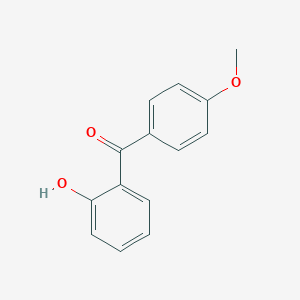
Benzophenone, 2-hydroxy-4'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzophenone, 2-hydroxy-4'-methoxy-, also known as Benzophenone, 2-hydroxy-4'-methoxy-, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzophenone, 2-hydroxy-4'-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone, 2-hydroxy-4'-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoprotection in Cosmetics
One of the primary applications of 2-hydroxy-4'-methoxybenzophenone is as a UV filter in sunscreen formulations. It absorbs UV radiation in the range of 290-400 nanometers, protecting the skin from harmful effects such as sunburn and skin cancer. The compound is approved by the U.S. Food and Drug Administration for use in sunscreens at concentrations up to 6% .
Case Study: Efficacy in Sunscreens
A study published in Analytical and Bioanalytical Chemistry assessed the effectiveness of 2-hydroxy-4'-methoxybenzophenone in various sunscreen formulations. The results indicated that formulations containing this compound provided significant protection against UV radiation and demonstrated stability over time .
Pharmaceutical Applications
The benzophenone moiety is prevalent in medicinal chemistry due to its biological activities. Recent research highlights its potential as an anti-inflammatory and antimicrobial agent.
Research published in Benzophenone: a ubiquitous scaffold in medicinal chemistry discusses the synthesis of various benzophenone derivatives, including 2-hydroxy-4'-methoxybenzophenone. These derivatives exhibited potent biological activities, such as anti-inflammatory effects measured through carrageenan-induced foot pad edema assays .
Material Science Applications
Beyond cosmetics and pharmaceuticals, 2-hydroxy-4'-methoxybenzophenone serves as a photostabilizer in polymers and plastics. It enhances the durability of materials exposed to sunlight by preventing photodegradation.
Case Study: Polymer Stability
A patent describes a method for incorporating 2-hydroxy-4'-methoxybenzophenone into acrylic plastics used in food contact applications. The compound effectively absorbs UV light, thus prolonging the life of the plastic while ensuring safety standards are met .
Toxicological Studies
Given its widespread use, toxicological assessments have been conducted to evaluate the safety of 2-hydroxy-4'-methoxybenzophenone. Studies indicate that it does not exhibit carcinogenic properties when administered at regulated levels .
Findings from Toxicology Studies
A two-year study involving Sprague Dawley rats and B6C3F1/N mice showed no significant adverse effects related to carcinogenicity or genetic toxicity when the compound was included in their diet at defined concentrations .
Summary Table of Applications
Propiedades
Número CAS |
18733-07-8 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |
Clave InChI |
MPOIUZCYWIPYNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |
Key on ui other cas no. |
18733-07-8 |
Sinónimos |
(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













